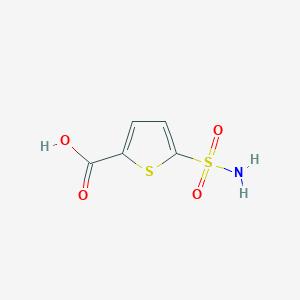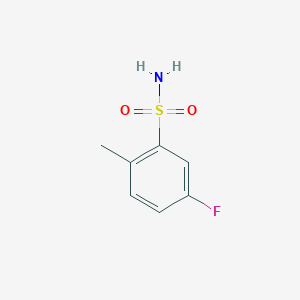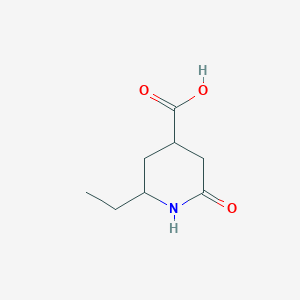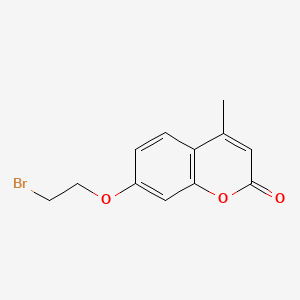![molecular formula C10H16O B1267519 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one CAS No. 31683-73-5](/img/structure/B1267519.png)
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[221]heptan-2-yl}propan-2-one is an organic compound with the molecular formula C₁₀H₁₆O It is characterized by a bicyclic structure, specifically a bicyclo[221]heptane ring system, which is fused to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Key Reactions: The key reaction involves the introduction of the propan-2-one group to the bicyclo[2.2.1]heptane ring system. This can be achieved through various methods, including Friedel-Crafts acylation or aldol condensation.
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route chosen. Common conditions include the use of Lewis acids (e.g., aluminum chloride) as catalysts, and the reactions are typically carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation, recrystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-{Bicyclo[2.2.1]heptan-2-yl}propan-1-one: Similar structure but with a different position of the ketone group.
Bicyclo[2.2.1]heptan-2-ol: An alcohol derivative of the bicyclo[2.2.1]heptane ring system.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A trimethyl-substituted derivative.
Uniqueness: 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its bicyclic framework combined with the propan-2-one moiety makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXOWPCBCGBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283125 |
Source


|
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31683-73-5 |
Source


|
| Record name | NSC29890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
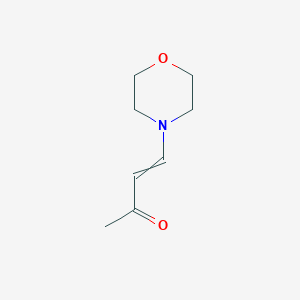
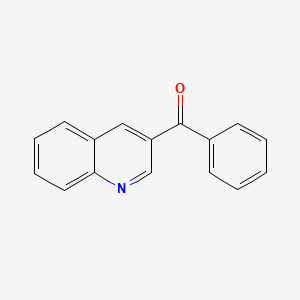
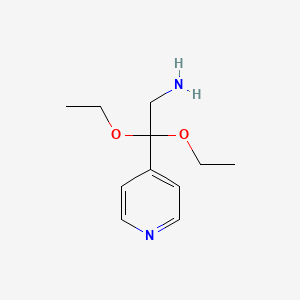
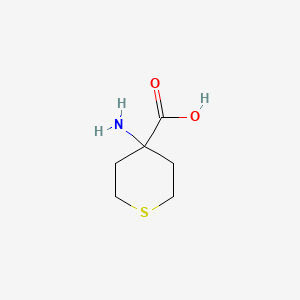
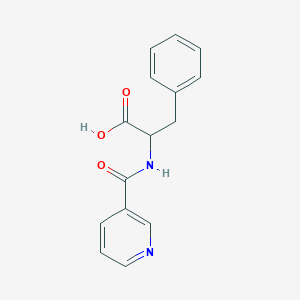
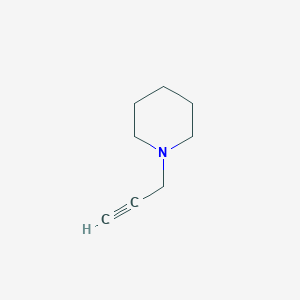
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
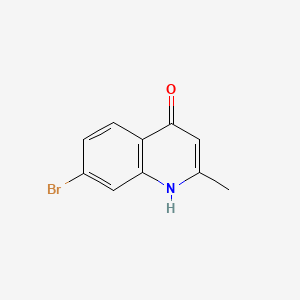
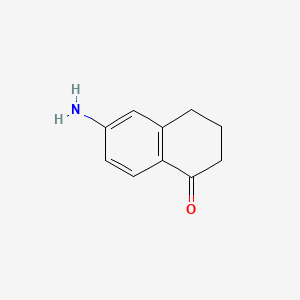
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
